A Technical Guide to the Spectral Properties of Cyanine 3.5 (Cy3.5)
A Technical Guide to the Spectral Properties of Cyanine 3.5 (Cy3.5)
(E)-Cyanine 3.5 (Cy3.5) is an orange-red synthetic fluorescent dye from the cyanine (B1664457) family, recognized for its high molar extinction coefficients and sharp spectral peaks.[1][2] Structurally, it features a polymethine chain between two nitrogen-containing heterocyclic rings, a feature that largely dictates its spectral behavior.[1] This guide provides an in-depth overview of the core spectral characteristics of Cy3.5, detailed experimental protocols for their determination, and visualized workflows for key applications.
Core Spectral Properties
The photophysical properties of Cy3.5 can exhibit slight variations depending on environmental factors such as the solvent, as well as its specific chemical form (e.g., free acid vs. NHS ester).[1] The data presented below is a consolidation of values reported across various suppliers and research.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~579 - 591 nm | The peak wavelength for light absorption. Reported values include 579 nm, 581 nm, and 591 nm.[1][2][3][4][5] |
| Emission Maximum (λem) | ~591 - 604 nm | The peak wavelength for fluorescence emission. Reported values include 591 nm, 596 nm, and 604 nm.[1][2][3][4] |
| Molar Extinction Coeff. (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its λex.[1][3][6][] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | The ratio of photons emitted to photons absorbed; this is highly sensitive to the molecular environment.[1][3][][8] |
| Fluorescence Lifetime (τ) | ~0.5 ns | The average time the molecule stays in its excited state before returning to the ground state. Value reported in PBS.[9] |
| Stokes Shift | ~12 - 23 nm | The difference in wavelength between the excitation and emission maxima. A commonly cited value is ~15 nm.[1][2] |
Experimental Protocols
Accurate determination of spectral properties requires precise and standardized methodologies. The following protocols outline the procedures for measuring the key spectral characteristics of Cy3.5.
This protocol describes the determination of the maximum excitation (λex) and emission (λem) wavelengths.
Apparatus:
-
UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer
-
1 cm path length quartz cuvettes
Methodology:
-
Sample Preparation: Prepare a dilute solution of Cy3.5 in the desired solvent (e.g., PBS, DMSO, methanol). The concentration should be adjusted to have an absorbance value below 0.1 at the expected absorption maximum to prevent inner filter effects.[1][10]
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank.[11][12] Place it in the spectrophotometer and record a baseline spectrum. This baseline will be subtracted from the sample's spectrum.[11]
-
Absorbance Spectrum:
-
Rinse the cuvette with the Cy3.5 solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum across a relevant wavelength range (e.g., 400-700 nm).
-
The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).[11]
-
-
Emission Spectrum:
-
Using the same sample, place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength of the instrument to the λex value determined in the previous step.
-
Scan the emission wavelengths, starting approximately 10 nm above the excitation wavelength and extending well beyond the expected emission peak (e.g., 590 nm to 750 nm).[1]
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
The quantum yield is most reliably measured using the comparative method, which involves a well-characterized fluorescent standard with a known quantum yield (ΦR).[13][14]
Methodology:
-
Standard Selection: Choose a reference standard with absorption and emission properties similar to Cy3.5.
-
Sample Preparation: Prepare solutions of both the Cy3.5 sample (S) and the reference standard (R) in the same solvent. Prepare a series of dilutions for each, ensuring the absorbance at the chosen excitation wavelength remains below 0.1.[10]
-
Data Acquisition:
-
Measure the absorbance of each solution at the same excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using identical spectrofluorometer settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for both the sample (IS) and the reference (IR).[1]
-
-
Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:[1]
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and reference, respectively.
-
Fluorescence lifetime is typically determined using Time-Correlated Single Photon Counting (TCSPC).[15][16]
Apparatus:
-
Pulsed laser source (picosecond diode laser)
-
Single-photon sensitive detector
-
TCSPC electronics
Methodology:
-
Instrumentation Setup: The sample is placed in a TCSPC setup.
-
Excitation: The sample is excited by short, repetitive laser pulses at the λex of Cy3.5.[16]
-
Photon Counting: The TCSPC electronics measure and record the time delay between each laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal).[15]
-
Data Analysis: This process is repeated millions of times to build a histogram of the number of photons detected versus time after excitation. This histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows involving Cy3.5.
Caption: Experimental workflow for determining absorbance, emission, and quantum yield.
Caption: Workflow for labeling biomolecules with Cy3.5 NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Extinction Coefficient [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jove.com [jove.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 16. mdpi.com [mdpi.com]
